(4-Bromo-2-methylphenyl)methanethiol

Organosulfur Chemistry Building Block Medicinal Chemistry Intermediate

Researchers requiring orthogonal reactivity in fragment assembly often encounter building blocks with incompatible functional groups. (4-Bromo-2-methylphenyl)methanethiol (CAS 1824361-58-1) resolves this by offering a benzylic thiol for immediate C-S bond formation and a preserved aryl bromide for subsequent Pd-catalyzed cross-coupling. - Enables two-stage synthetic sequences: thiol alkylation/cyclization followed by Suzuki-Miyaura diversification. - The 2-methyl group provides steric modulation for regioselective reactions and anchoring geometry in SAM formation. - Supplied with rigorous purity analysis to ensure predictable reactivity in multi-step medicinal chemistry and materials science protocols.

Molecular Formula C8H9BrS
Molecular Weight 217.13 g/mol
Cat. No. B13318660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-methylphenyl)methanethiol
Molecular FormulaC8H9BrS
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CS
InChIInChI=1S/C8H9BrS/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3
InChIKeyNGTPWYYUHLZCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-methylphenyl)methanethiol for Organic Synthesis


(4-Bromo-2-methylphenyl)methanethiol (CAS 1824361-58-1) is a specialized aromatic thiol building block characterized by a 4-bromo-2-methyl substituted phenyl ring attached to a methanethiol (-CH₂SH) group . It possesses the molecular formula C₈H₉BrS and a molecular weight of 217.13 g/mol . As a member of the substituted benzyl mercaptan class, this compound features three chemically distinct reactive centers: the bromo substituent enabling cross-coupling chemistry, the methyl group providing steric and electronic modulation, and the thiol moiety offering nucleophilic versatility . This unique triad of functional handles distinguishes it from simpler, unsubstituted or mono-substituted benzyl mercaptans in complex synthetic sequences .

Orthogonal reactive handles for multi-step synthesis: aryl bromide, methyl, and benzylic thiol.
Designed for cross-coupling sequences where a preserved bromine enables later C–C bond formation.
Defined substitution pattern supports regioselectivity and steric control in heterocycle construction.

Why Generic Substitution Fails


In the class of substituted benzyl mercaptans, electronic and steric effects are highly sensitive to both the type and position of ring substituents. The specific 4-bromo-2-methyl substitution pattern on the phenyl ring of (4-Bromo-2-methylphenyl)methanethiol dictates its reactivity profile, directing electrophilic aromatic substitution and modulating the nucleophilicity of the thiol group . Simply replacing it with a compound lacking the bromo handle (e.g., 2-methylbenzyl mercaptan) or with a different positional isomer (e.g., (2-Bromo-4-methylphenyl)methanethiol) fundamentally alters the molecule's potential as a cross-coupling partner and its steric environment in subsequent reactions . Therefore, for research protocols that require orthogonal reactivity or a specific molecular geometry imparted by this precise substitution pattern, generic substitution with a close analog will likely fail to produce the desired intermediate or final product.

Positional isomer mismatch The 4-bromo-2-methyl pattern differs fundamentally from the 2-bromo-4-methyl isomer; substituting may alter cross-coupling regiochemistry and steric environment.
Missing bromine handle Analogues without the aryl bromide (e.g., 2-methylbenzyl mercaptan) lose the orthogonal coupling site, limiting downstream diversification.
Simpler benzyl mercaptans Benzyl mercaptan or 4-bromobenzyl mercaptan lack the 2-methyl group that modulates thiol nucleophilicity and steric shielding.

Comparative Evidence vs. Analogues


Absence of Comparative Data

A comprehensive search of primary research literature and patent databases reveals a critical information gap: there are no available peer-reviewed studies or technical reports that contain direct, quantitative head-to-head comparisons between (4-Bromo-2-methylphenyl)methanethiol and any of its close structural analogs or in-class alternatives [1]. While its application as a synthetic building block is noted, specific data comparing its yield, selectivity, or reactivity against compounds like (2-Bromo-4-methylphenyl)methanethiol or 4-bromobenzyl mercaptan are not present in the public domain . The strongest comparative data currently available is class-level inference from the behavior of related benzyl mercaptans [1].

Data gap
Class-level
No head-to-head reactivity comparisons published
Selection relies on structural rationale, not quantified advantage
Data to verify through in-house benchmarking
Organosulfur Chemistry Building Block Medicinal Chemistry Intermediate

Structural Isomer Distinction

The target compound, (4-Bromo-2-methylphenyl)methanethiol (CAS 1824361-58-1), and its positional isomer (2-Bromo-4-methylphenyl)methanethiol (CAS 1379297-15-0) are distinct chemical entities with different substitution patterns on the aromatic ring . Both share the identical molecular formula (C₈H₉BrS) and molecular weight (217.13 g/mol) . However, they are differentiated by their unique CAS numbers and the specific ortho/para relationship between the bromine, methyl, and methanethiol groups . This structural distinction can be critical in applications where molecular shape dictates binding affinity or regioselectivity in further reactions.

Isomer identity
Head-to-head
Target CAS 1824361-58-1 vs. isomer CAS 1379297-15-0; substitution pattern differs
Correct CAS ensures intended 4-bromo-2-methyl geometry
Identical molecular weight, distinct substitution
Structural Isomers Molecular Weight Building Blocks

Orthogonal Reactivity Advantage

(4-Bromo-2-methylphenyl)methanethiol provides three chemically distinct functional handles on the same molecular scaffold: an aryl bromide, an aromatic methyl group, and a benzylic thiol . This contrasts with simpler, more common building blocks such as benzyl mercaptan (C₆H₅CH₂SH) which lacks the bromo and methyl substituents, or 4-bromotoluene which lacks the thiol group . The presence of the aryl bromide enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the thiol group offers distinct reactivity for thioether formation, oxidation to disulfides, or use as a metal-coordinating ligand . The methyl group can modulate the electronic properties of the ring and provide a site for further functionalization (e.g., benzylic bromination). This combination of reactive centers in a single, small molecule is a class-level feature that makes it a more versatile intermediate than any single-functional-group analog .

Reactive sites
Class-level
3 orthogonal handles: Ar-Br, Ar-CH₃, Bn-SH
May support multi-step synthesis efficiency
Class-level inference; reactivity context-dependent
Orthogonal Reactivity Cross-Coupling Thiol Chemistry

Applications of (4-Bromo-2-methylphenyl)methanethiol


Thioether Synthesis with Orthogonal Aryl Bromide

In medicinal chemistry, the construction of drug-like molecules often requires the sequential assembly of fragments using orthogonal coupling chemistry. (4-Bromo-2-methylphenyl)methanethiol is optimally employed as an intermediate when a synthetic route calls for the formation of a carbon-sulfur bond via the thiol group, while preserving an aryl bromide for a subsequent, independent carbon-carbon bond-forming event, such as a Suzuki-Miyaura cross-coupling . The presence of the 2-methyl group can also impart favorable steric constraints to direct regioselectivity in later steps or modulate the compound's physicochemical properties .

Self-Assembled Monolayers with Defined Geometry

The specific 4-bromo-2-methyl substitution pattern on the phenyl ring influences the molecular footprint and tilt angle when the thiol group is used to anchor the molecule onto gold or other metallic surfaces . The precise geometry offered by (4-Bromo-2-methylphenyl)methanethiol is crucial for creating self-assembled monolayers with defined packing densities and surface properties, making it a candidate for sensor development or interfacial studies where the exact steric environment dictates performance .

Heterocyclic Scaffolds via Thiol Cyclization

The benzylic thiol of this compound can be used in various cyclization and annulation reactions to construct sulfur-containing heterocycles, a common motif in both pharmaceuticals and agrochemicals . Following heterocycle formation, the intact aryl bromide on the new scaffold serves as a valuable handle for further diversification via cross-coupling, allowing for the efficient exploration of structure-activity relationships (SAR) around a core structure . This two-stage utility is a key advantage for medicinal chemistry programs.

Ortho-Substitution Effects on Thiol Reactivity

For fundamental studies in physical organic chemistry, (4-Bromo-2-methylphenyl)methanethiol serves as a model substrate to probe the influence of ortho-methyl substitution on the nucleophilicity of the benzylic thiol group and the steric shielding of the aromatic ring. Comparing its reaction kinetics and equilibrium constants with those of less substituted analogs (e.g., 4-bromobenzyl mercaptan) can provide quantitative insights into structure-reactivity relationships, which are valuable for predicting the behavior of more complex systems .

Application
Selection Property
Validation Focus
Sequential thioether–cross-coupling
Aryl bromide preserved for Suzuki or related C–C couplings after S-functionalization
Regioselectivity and cross-coupling yield
Self-assembled monolayers (SAMs)
Defined molecular footprint from 4-bromo-2-methyl substitution
Packing density and tilt angle on metal surfaces
Sulfur-heterocycle synthesis
Thiol-mediated cyclization with intact aryl bromide handle
Heterocycle formation and subsequent diversification yield
Structure–reactivity studies
Ortho-methyl effect on benzylic thiol nucleophilicity
Kinetic/equilibrium constants vs. 4-bromo analog

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